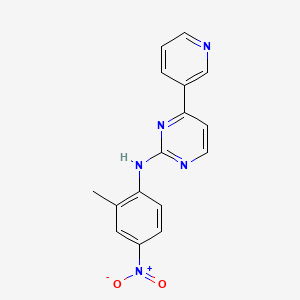
sodium;3,3,3-trideuterio-2-oxo(313C)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sodium;3,3,3-trideuterio-2-oxo(313C)propanoate: is a stable isotope-labeled compound used extensively in scientific research. It is a derivative of pyruvic acid, where the carbon atoms are labeled with the isotope carbon-13 and the hydrogen atoms are replaced with deuterium. This compound is particularly valuable in metabolic studies and tracer experiments due to its unique isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium;3,3,3-trideuterio-2-oxo(313C)propanoate typically involves the isotopic labeling of pyruvic acid. The process begins with the preparation of pyruvic acid, followed by the introduction of carbon-13 and deuterium isotopes. The reaction conditions often require controlled environments to ensure the purity and stability of the labeled compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using advanced techniques to incorporate the isotopes efficiently. The process includes the fermentation of glucose with isotopically labeled carbon sources, followed by chemical reactions to introduce deuterium. The final product is purified through crystallization or distillation methods .
Chemical Reactions Analysis
Types of Reactions: sodium;3,3,3-trideuterio-2-oxo(313C)propanoate undergoes various chemical reactions, including:
Oxidation: Conversion to acetic acid or carbon dioxide and water.
Reduction: Formation of lactic acid.
Substitution: Reactions with nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Acetic acid, carbon dioxide, and water.
Reduction: Lactic acid.
Substitution: Various pyruvate derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: sodium;3,3,3-trideuterio-2-oxo(313C)propanoate is used as a tracer in metabolic studies to investigate biochemical pathways and enzyme activities.
Biology: In cellular biology, it helps in studying cellular respiration and energy production by tracking the metabolic fate of pyruvate.
Medicine: It is used in medical research to understand metabolic disorders and develop diagnostic tools for diseases like diabetes and cancer.
Industry: In the pharmaceutical industry, it aids in the development of new drugs by providing insights into drug metabolism and pharmacokinetics .
Mechanism of Action
sodium;3,3,3-trideuterio-2-oxo(313C)propanoate exerts its effects by participating in metabolic pathways. It is converted to acetyl coenzyme A, which enters the tricarboxylic acid cycle (Krebs cycle) to produce ATP. This process is crucial for cellular energy production. The labeled isotopes allow researchers to track the compound’s movement and transformation within biological systems, providing detailed insights into metabolic processes .
Comparison with Similar Compounds
- Sodium pyruvate-13C3
- Sodium pyruvate-3-13C
- Pyruvic acid-13C3 sodium salt
Comparison: sodium;3,3,3-trideuterio-2-oxo(313C)propanoate is unique due to its dual isotopic labeling with both carbon-13 and deuterium. This dual labeling provides more detailed information in tracer studies compared to compounds labeled with only one isotope. It allows for more precise tracking of metabolic pathways and interactions within biological systems .
Properties
IUPAC Name |
sodium;3,3,3-trideuterio-2-oxo(313C)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i1+1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEPDZWVDSPTHF-SPZGMPHYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])C(=O)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858354 |
Source


|
| Record name | Sodium 2-oxo(3-~13~C,~2~H_3_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215831-74-5 |
Source


|
| Record name | Sodium 2-oxo(3-~13~C,~2~H_3_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-2,3,4,5-tetradeuterio-6-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene](/img/structure/B588365.png)



![2-[2,7-Dimethyl-3,6-bis(ethylamino)-9-cyano-9H-xanthene-9-yl]benzoic acid ethyl ester](/img/structure/B588373.png)

![N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B588376.png)





